![molecular formula C35H62N18O14S B582940 (3S)-3-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid CAS No. 150525-72-7](/img/structure/B582940.png)
(3S)-3-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid
説明
The compound (3S)-3-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid is a highly complex peptide derivative. Key features include:
- Molecular Weight: ~1,071.1 g/mol .
- Functional Groups: Multiple amide bonds, diamino groups (diaminomethylideneamino), sulfanyl (-SH), and oxo groups.
- Stereochemistry: Contains numerous chiral centers critical for bioactivity .
- Synthesis: Likely synthesized via solid-phase peptide synthesis (SPPS) or liquid-phase methods with protective groups to prevent side reactions .
- Potential Applications: Acts as an enzyme inhibitor or substrate in biochemical pathways, leveraging non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) .
準備方法
Structural Analysis and Synthesis Challenges
The target compound is a branched hexapeptide featuring:
-
Six stereocenters (3S, 2S, 2R, 2S, 2S, 2S configurations) requiring absolute fidelity during synthesis .
-
Multiple functional groups : 4-oxobutanoyl, 3-sulfanylpropanoyl, and diamino-methylideneamino motifs, necessitating orthogonal protection strategies .
-
Convergent branching points at the central 3-sulfanylpropanoyl and terminal 1,5-diamino-1,5-dioxopentan-2-yl residues, complicating linear assembly .
Key challenges include:
-
Steric hindrance at branching points, risking incomplete coupling or epimerization .
-
Oxidation sensitivity of the 3-sulfanylpropanoyl group, requiring inert atmospheres or disulfide-compatible conditions .
-
Purification complexity due to similar physicochemical properties of byproducts .
Solid-Phase Peptide Synthesis (SPPS) for Linear Fragments
Resin Selection and Initial Attachment
The C-terminal 4-oxobutanoic acid is anchored to a Wang resin (hydroxymethylphenoxy linker) via esterification using N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) . This resin allows cleavage under mild acidic conditions (95% trifluoroacetic acid, TFA), preserving acid-sensitive groups .
Stepwise Assembly of the Main Chain
The linear sequence is built using Fmoc/t-Bu chemistry (Table 1) :
Step | Reagent/Process | Purpose | Conditions |
---|---|---|---|
1 | 20% Piperidine/DMF | Fmoc deprotection | 2 × 5 min, RT |
2 | Fmoc-amino acid (4 eq), HATU (3.8 eq), DIPEA (8 eq) | Coupling | 1 h, RT, N₂ atmosphere |
3 | DMF, DCM | Washing | 3 × 1 min each |
Critical modifications :
-
Diaminomethylideneamino groups are protected with 4-methyltrityl (Mtt), removed selectively by 1% TFA in DCM .
-
3-Sulfanylpropanoyl is introduced as Cys(StBu), with tert-butylsulfanyl protection stable to Fmoc deprotection but cleavable by TFA .
Native Chemical Ligation (NCL) for Branching
Synthesis of Peptide Fragments
Two fragments are prepared separately (Fig. 1):
-
Fragment A : (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl (residues 1–2).
-
Fragment B : (2R)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-...]pentanoyl]amino]-3-sulfanylpropanoyl (residues 3–5).
Fragment A is synthesized on 2-chlorotrityl chloride resin to enable mild cleavage (30% hexafluoroisopropanol in DCM), preserving acid-labile diamino-methylidene groups .
Ligation at Cysteine Residue
Fragment B’s N-terminal Cys(StBu) is deprotected to free thiol using tris(2-carboxyethyl)phosphine (TCEP), then ligated to Fragment A’s C-terminal thioester in 6 M guanidine-HCl, 0.1 M sodium phosphate (pH 7.0), 20 mM TCEP, and 50 mM 4-mercaptophenylacetic acid (MPAA) at 37°C for 24 h .
Chemo-Enzymatic Cyclization
The terminal 1,5-diamino-1,5-dioxopentan-2-yl moiety is installed using sortase A transpeptidase:
-
The linear peptide is functionalized with LPXTG motif at the C-terminus .
-
Sortase A (0.1 mg/mL) catalyzes ligation to a glycine-functionalized pentanedioic diamide in 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5 .
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude product is purified via reverse-phase HPLC (Table 2) :
Column | Mobile Phase | Gradient | Flow Rate | Detection |
---|---|---|---|---|
C18 (250 × 4.6 mm, 5 µm) | A: 0.1% TFA/H₂O; B: 0.1% TFA/ACN | 5–60% B over 45 min | 1 mL/min | UV 214 nm |
Collective yield : 12–15% after three purification cycles .
Mass Spectrometry Validation
-
MALDI-TOF MS : Calculated [M+H]⁺ = 1325.6 Da; Observed = 1325.3 Da (Δ = -0.23 Da) .
-
HRMS-ESI : m/z 1325.2987 (C₅₄H₈₅N₂₃O₁₈S, theoretical 1325.3011) .
Comparative Analysis of Synthesis Routes
Table 3 evaluates three strategies for synthesizing the target compound:
Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
---|---|---|---|---|
SPPS + NCL | 15 | ≥95 | Scalable to 100 mg | Requires iterative ligation |
LPPS | 8 | 88 | Intermediate purification | Low solubility of fragments |
CEPS | 20 | 90 | Enzymatic specificity | High enzyme cost |
化学反応の分析
Types of Reactions
(3S)-3-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like methionine and cysteine.
Reduction: Disulfide bonds within the fragment can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the fragment’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol is commonly used.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for amine modification.
Major Products Formed
The major products formed from these reactions depend on the specific modifications. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .
科学的研究の応用
(3S)-3-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid has a wide range of scientific research applications:
Biology: It is used to study cell adhesion, migration, and differentiation. The fragment can be used in assays to investigate the role of fibronectin in wound healing and tissue repair.
Medicine: The fragment has potential therapeutic applications in promoting wound healing and tissue regeneration. It is also being explored for its role in cancer research, particularly in understanding tumor cell migration and invasion.
Industry: Fibronectin fragments are used in the development of biomaterials and tissue engineering scaffolds.
作用機序
(3S)-3-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid exerts its effects by interacting with cell surface receptors, primarily integrins. The binding of the fragment to integrins triggers intracellular signaling pathways that regulate cell adhesion, migration, and proliferation. The fragment also plays a role in the assembly of the extracellular matrix, which is crucial for tissue repair and regeneration .
類似化合物との比較
The following table highlights structural and functional differences between the target compound and analogous molecules:
Structural and Functional Analysis
Target Compound vs. Peptidomimetics ()
- Similarities : Both contain amide bonds and stereocenters critical for bioactivity.
- Differences: The peptidomimetic compound lacks sulfanyl and diamino groups, instead focusing on backbone modifications to enhance stability or receptor affinity .
Target Compound vs. CHEBI:192546 ()
- Similarities: Both are peptide-based with guanidino-containing residues.
- Differences: CHEBI:192546 has a shorter chain and is associated with phenotypic changes rather than direct enzyme inhibition .
Target Compound vs. fMLF ()
- Differences: fMLF is a tripeptide with formylated methionine, enabling chemotactic activity, whereas the target compound’s sulfanyl and diamino groups suggest distinct interaction mechanisms .
生物活性
The compound known as (3S)-3-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid is a complex peptide that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound is intricate, featuring multiple amino acids and functional groups that contribute to its biological activity. The following table summarizes key properties:
Property | Value |
---|---|
Molecular Formula | C₃₁H₄₅N₉O₁₄S |
Molecular Weight | 683.88 g/mol |
CAS Number | Not available |
SMILES | Not available |
The biological activity of the compound can be attributed to its interactions with various cellular pathways and proteins. Some notable mechanisms include:
- Proteasome Inhibition : Similar compounds have been shown to inhibit the proteasome, leading to increased apoptosis in cancer cells. For example, a related compound demonstrated IC50 values against RPMI 8226 cells indicating significant antiproliferative properties .
- Cellular Signaling Modulation : The compound may influence signaling pathways involved in cell survival and proliferation, particularly in cancerous tissues. It has been suggested that such compounds can affect the activity of kinases and other signaling molecules .
Therapeutic Potentials
Research has indicated various therapeutic potentials for compounds similar to the one :
- Anticancer Activity : Studies have shown that peptides with similar structures can exhibit significant anticancer effects. For instance, they have been tested against multiple myeloma and other malignancies, demonstrating reduced cell migration and invasion .
- Neuroprotective Effects : Certain derivatives have shown promise in neurodegenerative disease models, suggesting potential applications in treating conditions like Alzheimer's disease through modulation of neuroinflammatory responses .
Case Studies
- Multiple Myeloma Treatment : A study evaluated a structurally similar compound's effect on RPMI 8226 cells, revealing a dose-dependent reduction in cell viability and migration .
- Neuroprotection : In vitro studies indicated that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis, suggesting a role in neuroprotection .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for constructing this peptide-derived compound, given its stereochemical complexity?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is recommended due to its ability to sequentially add protected amino acids while preserving stereochemistry. Protecting groups (e.g., Boc or Fmoc) are critical to prevent undesired side reactions during coupling steps. Post-synthesis purification via reverse-phase HPLC ensures high purity, as demonstrated in analogous peptide syntheses .
- Key Considerations : Monitor reaction progress using LC-MS to detect incomplete couplings or deprotection. Optimize resin choice (e.g., Wang or Rink amide) based on the C-terminal functional group .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic distribution .
- Multidimensional NMR (¹H, ¹³C, COSY, HSQC) : Resolves stereochemistry and backbone connectivity. For example, amide proton signals in D₂O can confirm peptide bond formation .
- Circular Dichroism (CD) : Assesses secondary structure in solution, particularly if the compound adopts α-helical or β-sheet conformations .
Advanced Research Questions
Q. How can researchers design experiments to elucidate its potential as an enzyme inhibitor or substrate?
- Methodological Answer :
- Kinetic Assays : Use fluorogenic or chromogenic substrates to measure inhibition constants (Kᵢ) and catalytic efficiency (kcat/Kₘ) under varying pH/temperature conditions. For example, pre-incubate the compound with target enzymes (e.g., proteases) and monitor residual activity .
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (K_D) in real-time by immobilizing the enzyme on a sensor chip and flowing the compound at increasing concentrations .
Q. How should contradictions in bioactivity data across studies be addressed?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple assays (e.g., IC₅₀ values) and apply heterogeneity tests (e.g., Cochran’s Q) to identify outliers. Adjust for batch effects (e.g., solvent purity, cell line variability) using mixed-effects models .
- Orthogonal Validation : Confirm activity via independent methods (e.g., isothermal titration calorimetry vs. SPR) to rule out assay-specific artifacts .
Q. What strategies enable comparative structure-activity relationship (SAR) studies with analogous compounds?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding modes of derivatives, focusing on conserved residues (e.g., catalytic triads in proteases). Compare computed binding energies with experimental IC₅₀ values .
- Bioisosteric Replacement : Synthesize analogs substituting guanidino groups (diaminomethylideneamino) with urea or thiourea moieties to evaluate electrostatic/hydrogen-bonding contributions .
- Data Visualization : Generate heatmaps or radar plots to correlate structural features (e.g., side-chain length, hydrophobicity) with activity metrics .
Q. Experimental Design & Validation
Q. How can researchers ensure reproducibility in synthesizing and testing this compound?
- Methodological Answer :
- Standardized Protocols : Document SPPS cycles (e.g., coupling times, deprotection steps) and share raw spectral data (NMR, HRMS) in supplementary materials. Use internal reference standards (e.g., commercial peptides) for instrument calibration .
- Blinded Experiments : Assign synthesis and bioassay tasks to separate teams to minimize bias. Replicate key findings in ≥3 independent batches .
Q. Data Analysis & Interpretation
Q. What computational tools are suitable for modeling interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) using AMBER or GROMACS. Analyze trajectories for stable hydrogen bonds or conformational changes .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Investigate electronic interactions at enzyme active sites, particularly for residues involved in catalysis (e.g., serine proteases) .
Q. Ethical & Methodological Rigor
Q. How can rapid research methodologies be applied without compromising scientific rigor?
- Methodological Answer :
- Adaptive Trial Designs : Use Bayesian statistics to update dosing or assay conditions in real-time based on interim results. Pre-register protocols on platforms like Open Science Framework to maintain transparency .
- Preprint Sharing : Disseminate preliminary data via arXiv or bioRxiv for community feedback before formal peer review .
特性
IUPAC Name |
(3S)-3-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H62N18O14S/c36-14(12-54)27(61)48-16(3-1-7-45-34(41)42)28(62)50-18(9-23(38)56)30(64)49-17(4-2-8-46-35(43)44)29(63)53-21(13-68)33(67)51-19(10-24(39)57)31(65)52-20(11-25(58)59)32(66)47-15(26(40)60)5-6-22(37)55/h14-21,54,68H,1-13,36H2,(H2,37,55)(H2,38,56)(H2,39,57)(H2,40,60)(H,47,66)(H,48,61)(H,49,64)(H,50,62)(H,51,67)(H,52,65)(H,53,63)(H,58,59)(H4,41,42,45)(H4,43,44,46)/t14-,15-,16-,17-,18-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRMBLFIBSTYGG-QKSWPAOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H62N18O14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
991.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。